Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate
CAS No.:
Cat. No.: VC17903891
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11NO3 |
---|---|
Molecular Weight | 145.16 g/mol |
IUPAC Name | methyl (2R,3S)-3-aminooxolane-2-carboxylate |
Standard InChI | InChI=1S/C6H11NO3/c1-9-6(8)5-4(7)2-3-10-5/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1 |
Standard InChI Key | QUSVPDLEPFWVIY-CRCLSJGQSA-N |
Isomeric SMILES | COC(=O)[C@H]1[C@H](CCO1)N |
Canonical SMILES | COC(=O)C1C(CCO1)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a tetrahydrofuran (THF) ring system with stereochemical specificity at the C2 and C3 positions (2R,3S configuration). The amino group at C3 and the methyl ester at C2 create a bifunctional scaffold amenable to further chemical modifications. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₁NO₃ | |
Molecular Weight | 145.16 g/mol | |
IUPAC Name | methyl (2R,3S)-3-aminooxolane-2-carboxylate | |
SMILES Notation | O=C(OC)[C@@H]1OCC[C@@H]1N |
The (2R,3S) stereochemistry is critical for its interactions in asymmetric synthesis and biological systems, as demonstrated in studies of analogous tetrahydrofuran derivatives .
Physicochemical Properties
The compound’s polarity, driven by the amino and ester groups, confers moderate solubility in polar aprotic solvents like THF and dimethyl sulfoxide (DMSO). Its pKa values (estimated using computational models) suggest protonation of the amino group at physiological pH, influencing its behavior in biological matrices. Thermal stability analyses indicate decomposition above 200°C, making it suitable for high-temperature reactions in inert atmospheres .
Synthesis and Stereochemical Control
Stereoselective Routes
The synthesis of Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate typically employs chiral pool strategies or catalytic asymmetric methods:
-
Chiral Intermediate Approach: Starting from L-serine or D-ribose, ring-closing metathesis or cyclization reactions introduce the THF ring while preserving stereochemistry. For example, a 2015 protocol used sodium hydride in THF to mediate γ-lactone formation, followed by aminolysis to install the amino group .
-
Catalytic Asymmetric Synthesis: Transition-metal catalysts (e.g., Ru or Rh complexes) enable enantioselective hydrogenation of prochiral enamines. A 2020 study achieved 98% enantiomeric excess (ee) using a Rh-(R)-BINAP system.
Resolution Techniques
Racemic mixtures of related tetrahydrofuran amino esters have been resolved via diastereomeric salt formation with chiral acids like tartaric acid. Crystallization-based methods yield the (2R,3S) isomer with >99% purity, as reported in industrial-scale processes .
Pharmaceutical and Synthetic Applications
Enzyme Inhibition
The compound’s ability to mimic transition states in enzymatic reactions has been exploited in protease inhibition. For instance, derivatives of 3-amino-tetrahydrofuran-2-carboxylates show nanomolar affinity for thrombin and factor Xa, key targets in anticoagulant therapy. Structural analogs featuring fluorinated aryl groups (e.g., 3,5-difluorophenyl substituents) demonstrated enhanced binding in X-ray crystallography studies .
Building Block in Asymmetric Synthesis
The bifunctional nature of Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate allows its use in multicomponent reactions. A 2022 study utilized it in Ugi reactions to synthesize spirocyclic nitronates, achieving 85% yield and >90% diastereoselectivity . The THF ring’s rigidity also facilitates the construction of conformationally restricted peptidomimetics.
Supplier | Purity | Price (per gram) |
---|---|---|
VulcanChem | 98% | $320 |
AChemBlock | 97% | $290 |
Prices reflect the cost of stereochemical purity and small-scale production .
Regulatory Considerations
The compound is labeled "For research use only" under ICH Q3A guidelines. GMP-grade batches require additional documentation for preclinical trials.
Recent Research Advances
Mechanistic Studies
A 2024 investigation using density functional theory (DFT) elucidated the role of the THF ring’s puckering in stabilizing enzyme-inhibitor complexes. The (2R,3S) configuration optimally positions the amino group for hydrogen bonding with catalytic residues .
Novel Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume